4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4h)-one
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Overview
Description
4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-3-methylisoxazol-5(4H)-one.
Reduction: Formation of 4-(2-aminoethyl)-3-methylisoxazol-5(4H)-one.
Substitution: Formation of 4-(2-haloethyl)-3-methylisoxazol-5(4H)-one.
Scientific Research Applications
4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-3-methylthiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: Contains a piperazine ring and a sulfonic acid group.
2-Aminothiazole-4-carboxylate: Contains a thiazole ring with an amino and carboxylate group.
Uniqueness
4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
10244-78-7 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO3/c1-4-5(2-3-8)6(9)10-7-4/h5,8H,2-3H2,1H3 |
InChI Key |
LLBHKMWFPCRPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C1CCO |
Origin of Product |
United States |
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